molecular formula C15H13ClN2O4 B11028890 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide

Cat. No.: B11028890
M. Wt: 320.73 g/mol
InChI Key: YSHCIOPMFJYFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73 g/mol . This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a nitrobenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Ethoxylation: The nitro compound is then reacted with 2-ethoxyphenylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, amines, thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-amino-N-(2-ethoxyphenyl)-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-chloro-N-(2-ethoxyphenyl)-2-carboxybenzamide.

Scientific Research Applications

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-ethoxyphenyl)-2-nitrobenzamide
  • 4-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide
  • 2-chloro-N-(2-ethoxyphenyl)-4-nitrobenzamide

Uniqueness

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)11-8-7-10(16)9-13(11)18(20)21/h3-9H,2H2,1H3,(H,17,19)

InChI Key

YSHCIOPMFJYFEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.